molecular formula C17H26ClNO4S B1396939 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride CAS No. 1332529-68-6

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride

Cat. No.: B1396939
CAS No.: 1332529-68-6
M. Wt: 375.9 g/mol
InChI Key: OILQMXVONCONDP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride (CAS: 503551-94-8) is a spirocyclic compound with a benzyl group at the 9-position and a methanesulfonate ester at the 4-position. Its molecular formula is C₁₇H₂₆ClNO₄S, and it has a molecular weight of 375.91 g/mol . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S.ClH/c1-23(19,20)22-16-7-12-21-17(13-16)8-10-18(11-9-17)14-15-5-3-2-4-6-15;/h2-6,16H,7-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQMXVONCONDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteins involved in pathogenic processes.

The compound has the molecular formula C17H25NO4SC_{17}H_{25}NO_4S and a molecular weight of 339.45 g/mol. It is classified under various chemical names, including 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate and 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-, 4-methanesulfonate .

The primary mechanism of action for 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate involves its interaction with specific molecular targets, notably the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the bacterium's survival and virulence. The compound likely binds to the active site of MmpL3, inhibiting its function and thereby impeding the growth of the bacteria .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity
Studies have demonstrated that 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Its efficacy as an MmpL3 inhibitor suggests a potential therapeutic role in treating tuberculosis .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit several enzymes involved in bacterial metabolism. For instance, it shows promise as a dual ligand for sigma receptors, which are implicated in numerous physiological processes .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. The following table summarizes key findings from various research efforts:

Study ReferenceBiological ActivityKey Findings
AntimicrobialInhibits MmpL3 protein in Mycobacterium tuberculosis, showing significant growth inhibition at micromolar concentrations.
Enzyme InhibitionDemonstrated dual ligand activity for sigma receptors, suggesting a role in modulating neuropharmacological effects.
PharmacologicalNew derivatives exhibit enhanced potency and selectivity towards specific biological targets compared to the parent compound.

Case Studies

  • Inhibition of MmpL3 : A case study demonstrated that treatment with 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate led to a significant reduction in Mycobacterium tuberculosis viability in vitro, supporting its potential use as an anti-tubercular agent.
  • Neuropharmacological Effects : Another study explored the compound's effects on sigma receptors, revealing that it could modulate neurotransmitter release, thereby influencing pain perception and mood disorders.

Scientific Research Applications

Basic Information

  • Chemical Name : 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride
  • CAS Number : 503551-94-8
  • Molecular Formula : C17H25NO4S
  • Molecular Weight : 339.45 g/mol

Structural Characteristics

The compound features a complex spirocyclic structure that contributes to its biological activity. The presence of a benzyl group and a methanesulfonate moiety enhances its solubility and reactivity, making it suitable for various applications in drug design and development.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate exhibits significant antimicrobial properties, particularly against pathogens such as Mycobacterium tuberculosis. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, providing a basis for exploring its use in treating neurodegenerative diseases.

Drug Development

Lead Compound in Drug Design
Due to its structural uniqueness, this compound serves as a lead structure for synthesizing novel derivatives aimed at enhancing pharmacological efficacy. Structure-activity relationship (SAR) studies are ongoing to optimize its therapeutic profile while minimizing side effects .

Materials Science

Polymer Chemistry
In materials science, derivatives of 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate are being explored for their potential use in creating advanced polymeric materials with specific mechanical and thermal properties. The sulfonate group can enhance the ionic conductivity of polymers, making them suitable for applications in batteries and fuel cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of various derivatives of the compound against Mycobacterium tuberculosis. The results demonstrated that specific modifications to the benzyl group significantly enhanced activity, suggesting pathways for future drug development.

Case Study 2: Neuroprotective Effects

A collaborative study involving neuropharmacologists assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound resulted in reduced neuronal death and improved functional outcomes, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Table 1: Comparison of Biological Activities

CompoundTarget PathogenActivity LevelReference
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonateMycobacterium tuberculosisHigh
Derivative AStaphylococcus aureusModerate
Derivative BEscherichia coliLow

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Increased alkyl chain length on benzyl groupEnhanced solubility and activity
Substitution of methanesulfonate with other sulfonatesVariable effects on antimicrobial activity

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Salt Form Molecular Weight (g/mol) Key Differences Potential Applications
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride (503551-94-8) C₁₇H₂₆ClNO₄S Benzyl (C₉), methanesulfonate Hydrochloride 375.91 Reference compound Sigma1 receptor modulation
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (1408075-72-8) C₁₅H₂₀ClN₂O₂ Benzyl (C₇), ketone Hydrochloride 308.79 Smaller spiro ring (4.5 vs. 5.5), diaza system Intermediate for bioactive molecules
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride (1306739-52-5) C₁₆H₂₆Cl₂N₂O Benzyl (C₉), amine Dihydrochloride 333.3 Amine substituent vs. methanesulfonate Potential CNS-targeted drug candidate
9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride C₁₂H₂₂ClNO₄S Methyl (C₁), methanesulfonate Hydrochloride 311.83 Methyl vs. benzyl group Improved solubility but reduced lipophilicity
3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt C₂₅H₂₆N₃O₇S₂ Benzimidazole, pyridinyl Sodium salt 576.67 Heteroaromatic systems Proton pump inhibition (e.g., antiulcer agents)

Structural and Functional Analysis

Spiro Ring Size and Heteroatoms The spiro[5.5]undecane core in the target compound provides a larger, more rigid framework compared to spiro[4.5]decan derivatives (e.g., QJ-0109), which may enhance receptor binding specificity .

Methanesulfonate Ester: Enhances solubility and serves as a leaving group in prodrug strategies, unlike the amine in CD11297480, which may participate in direct receptor interactions .

Salt Forms

  • Hydrochloride salts (e.g., target compound) are common for improving crystallinity, while dihydrochloride salts (e.g., CD11297480) increase aqueous solubility but may alter pharmacokinetics .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR identify substituents on the spirocyclic scaffold (e.g., benzyl group integration at δ 7.2–7.4 ppm).
    • 1H^1H-1H^1H COSY and NOESY confirm spatial proximity of protons in the rigid spiro structure .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H+^+] for C17_{17}H24_{24}NO4_4S+^+) and fragmentation patterns to validate the methanesulfonate moiety .
  • X-ray Crystallography : Resolve absolute stereochemistry for asymmetric centers, critical for structure-activity relationship studies .

How can reaction yields be improved for spirocyclic compounds with steric hindrance?

Advanced Research Question
Steric hindrance in the spirocyclic core often limits yields. Strategies include:

  • Microwave-Assisted Synthesis : Accelerate reaction kinetics for slow cyclization steps (e.g., 100°C, 30 min vs. 24 hrs conventional heating).
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states during ring closure.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. For example, a 30% yield improvement was reported using DMF in analogous spiro compound syntheses .

What mechanistic insights explain the reactivity of the methanesulfonate group in nucleophilic environments?

Advanced Research Question
The methanesulfonate group acts as a leaving group in nucleophilic substitutions. Mechanistic studies involve:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for SN_\text{N}2 pathways. For instance, studies on similar compounds show methanesulfonate’s superior leaving ability compared to tosylates due to lower pKa (~-1.9) .
    Experimental Validation : Monitor substitutions via 19F^{19}F-NMR (if fluorinated nucleophiles are used) or LC-MS to track byproduct formation .

How does the spirocyclic structure influence stability under physiological pH conditions?

Advanced Research Question
The rigid spiro scaffold enhances stability by restricting conformational flexibility. To assess stability:

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC-UV. For example, 3-oxa-9-azaspiro[5.5]undecane derivatives showed <5% degradation at pH 7.4 over 72 hrs .
  • Accelerated Stability Studies : Use elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions (Arrhenius equation).

What strategies mitigate byproduct formation during methanesulfonate esterification?

Advanced Research Question
Byproducts (e.g., sulfonic acid derivatives) arise from incomplete esterification or hydrolysis. Mitigation includes:

  • Anhydrous Conditions : Use molecular sieves or inert gas purging to prevent water ingress.
  • Activating Agents : Employ coupling reagents like DCC (dicyclohexylcarbodiimide) to enhance methanesulfonyl chloride reactivity.
  • Workup Optimization : Quench reactions with ice-cold NaHCO3_3 to precipitate unreacted reagents .

How can computational tools predict the biological activity of spirocyclic derivatives?

Advanced Research Question

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the spirocyclic core’s ability to occupy hydrophobic pockets.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data. For example, spiro compounds with logP <3 showed improved blood-brain barrier penetration in Alzheimer’s models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride
Reactant of Route 2
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9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride

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